molecular formula C11H14FNO3S2 B2518946 4-(3-Fluoro-4-methoxybenzenesulfonyl)thiomorpholine CAS No. 2322224-36-0

4-(3-Fluoro-4-methoxybenzenesulfonyl)thiomorpholine

Cat. No.: B2518946
CAS No.: 2322224-36-0
M. Wt: 291.36
InChI Key: VOIIEGQTPXUFBC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxybenzenesulfonyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-fluoro-4-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzenesulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-fluoro-4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzenesulfonyl)thiomorpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form thiols or sulfides.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles like amines or alkoxides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include substituted thiomorpholines with various functional groups replacing the sulfonyl group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

Scientific Research Applications

4-(3-Fluoro-4-methoxybenzenesulfonyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzenesulfonyl)thiomorpholine involves its interaction with molecular targets through its sulfonyl and thiomorpholine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a thiomorpholine ring with a fluoro-methoxy substituted benzenesulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S2/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIIEGQTPXUFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCSCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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